molecular formula C8H9N3O2S B2856441 N-(1H-indazol-4-yl)methanesulfonamide CAS No. 685109-08-4

N-(1H-indazol-4-yl)methanesulfonamide

Cat. No. B2856441
CAS RN: 685109-08-4
M. Wt: 211.24
InChI Key: CAMWAWBWBXRPRP-UHFFFAOYSA-N
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Description

N-(1H-indazol-4-yl)methanesulfonamide (NIMS) is a novel sulfur-containing small molecule that has been studied for a variety of biological and medicinal applications. NIMS has been found to possess a wide range of beneficial effects, including anti-inflammatory, antioxidant, and anticancer properties. NIMS has also been investigated for its potential to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

N-(1H-indazol-4-yl)methanesulfonamide: is a compound of interest in medicinal chemistry due to its indazole moiety, which is known for a wide range of biological activities . It has potential applications in the design and synthesis of new drugs, particularly due to its ability to interact with various biological targets.

Anticancer Research

Indazole derivatives have been studied for their antiproliferative activities against various cancer cell lines . N-(1H-indazol-4-yl)methanesulfonamide could be used to develop novel anticancer agents that target specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Agents

Compounds with an indazole base structure have shown promise as anti-inflammatory agents . Research into N-(1H-indazol-4-yl)methanesulfonamide could lead to the development of new medications that effectively manage inflammation with minimal side effects.

Pharmacological Studies

The indazole nucleus is a key structure in pharmacology, with many derivatives exhibiting significant therapeutic effects . N-(1H-indazol-4-yl)methanesulfonamide can be used in pharmacological studies to explore its efficacy and safety profile in various disease models.

Chemical Synthesis

This compound serves as a building block in chemical synthesis, providing a scaffold for the construction of more complex molecules . Its versatility makes it valuable for synthesizing a wide array of chemical entities with potential industrial and pharmaceutical applications.

Analytical Chemistry

As a compound with distinct chemical properties, N-(1H-indazol-4-yl)methanesulfonamide can be used as a standard or reagent in analytical chemistry to help identify or quantify other substances .

Biological Studies

The indazole moiety is known to play a role in various biological processes. Studying N-(1H-indazol-4-yl)methanesulfonamide can provide insights into the biological activity and mechanism of action of indazole derivatives .

properties

IUPAC Name

N-(1H-indazol-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-4-2-3-7-6(8)5-9-10-7/h2-5,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMWAWBWBXRPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326459
Record name N-(1H-indazol-4-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1H-indazol-4-yl)methanesulfonamide

CAS RN

685109-08-4
Record name N-(1H-indazol-4-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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